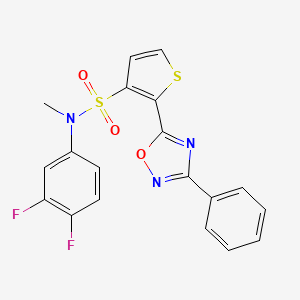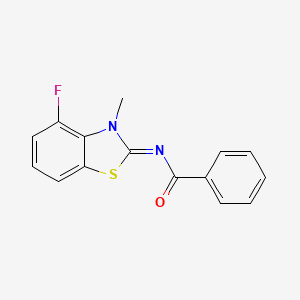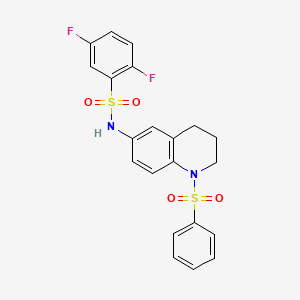
2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C22H21FN2O3 and its molecular weight is 380.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Compulsive Food Consumption and Orexin-1 Receptor Mechanisms
Research has explored the role of Orexin-1 Receptor mechanisms in compulsive food consumption. Orexins and their receptors modulate feeding, arousal, stress, and drug abuse, suggesting that neural systems motivating drug abuse may also underlie compulsive food seeking and intake. In a binge eating model in female rats, the effects of various orexin receptor antagonists were evaluated, indicating a major role of Orexin-1 Receptor mechanisms in binge eating, suggesting that selective antagonism at Orexin-1 Receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
In Vitro Metabolism and Characterization of Metabolites
Another area of research involves the in vitro metabolism of potent inhibitors and their characterization through liquid chromatography-mass spectrometry and NMR methods. This research provides insights into the metabolism of compounds in various species, offering critical data for understanding the pharmacokinetics and metabolic pathways of novel therapeutic agents (Zhang et al., 2001).
Synthesis and Anticonvulsant Activities
Further research has been conducted on the synthesis and anticonvulsant activities of derivatives containing a specific chemical structure. This includes the evaluation of compounds in models for maximal electroshock-induced seizures in mice, providing valuable information on the potential therapeutic applications of these compounds in treating seizures (Kohn et al., 1993).
PET Imaging of Translocator Protein in Ischemic Brain
Additionally, research involving the synthesis of novel radiotracers for positron emission tomography (PET) imaging of translocator protein (TSPO) in ischemic brain has been performed. These studies aim to improve the understanding and diagnosis of neuroinflammation through advanced imaging techniques (Fujinaga et al., 2018).
Propriétés
IUPAC Name |
2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-16-12-20(26)21(28-15-17-8-6-7-11-19(17)23)13-25(16)14-22(27)24(2)18-9-4-3-5-10-18/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXJMCVJSZTMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)N(C)C2=CC=CC=C2)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2685450.png)




![2-[3-[(2-Chloroacetyl)amino]oxetan-3-yl]-N,N-dimethylacetamide](/img/structure/B2685458.png)

![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2685462.png)



